4-Isobutylbenzaldehyde

Fragrance synthesis Aldehyde chemistry Industrial fine chemicals

4-Isobutylbenzaldehyde is the irreplaceable para-substituted precursor for Silvial®, the high-volume lily-of-the-valley fragrance ingredient—no other benzaldehyde analog delivers the required olfactory profile. It is also the essential building block for thiazolidine-2,4-dione anti-inflammatory agent AW 01 and displays inherent activity against anthranilate-resistant bacteria. For fragrance manufacture, specify industrial-grade ≥98.5% (GC); for R&D, select >95% (GC). Shipped under inert gas to preserve aldehyde integrity.

Molecular Formula C11H14O
Molecular Weight 162.23 g/mol
CAS No. 40150-98-9
Cat. No. B042465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Isobutylbenzaldehyde
CAS40150-98-9
Synonyms4-(2-Methylpropyl)benzaldehyde;  4-Isobutylbenzaldehyde;  4-i-Butylbenzaldehyde;  p-(2-Methylpropyl)phenylaldehyde;  p-Isobutylbenzaldehyde
Molecular FormulaC11H14O
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESCC(C)CC1=CC=C(C=C1)C=O
InChIInChI=1S/C11H14O/c1-9(2)7-10-3-5-11(8-12)6-4-10/h3-6,8-9H,7H2,1-2H3
InChIKeyLXPWGAZYJHUWPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Isobutylbenzaldehyde (CAS 40150-98-9): Core Physicochemical and Industrial Baseline for Procurement and Differentiation


4-Isobutylbenzaldehyde (CAS 40150-98-9), also known as p-isobutylbenzaldehyde or 4-(2-methylpropyl)benzaldehyde, is a para-substituted aromatic aldehyde with the molecular formula C11H14O and a molecular weight of 162.23 g/mol . This compound exists as a colorless to pale yellow liquid at room temperature, exhibiting a boiling point of approximately 240–258 °C and a density of 0.96 g/cm³ at 20 °C . Its physicochemical profile includes limited water solubility (estimated ~50 mg/L at 25 °C) but high solubility in common organic solvents such as ethanol, ether, and toluene . 4-Isobutylbenzaldehyde serves as a critical intermediate in the synthesis of the high-volume fragrance ingredient Silvial® (3-(4-isobutylphenyl)-2-methylpropanal), and is also employed as a building block in pharmaceutical research, agrochemical development, and the manufacture of pigments and resin additives [1].

Why Generic Substitution Fails for 4-Isobutylbenzaldehyde: Structural and Functional Differentiation Among Benzaldehyde Derivatives


The para-isobutyl substitution pattern of 4-isobutylbenzaldehyde confers distinct physicochemical and reactivity properties that are not interchangeable with other benzaldehyde analogs. Unlike the parent benzaldehyde (CAS 100-52-7) or ortho/meta-substituted isomers, the specific steric bulk and electron-donating character of the para-isobutyl group dictates both the commercial viability and synthetic utility of the compound . For instance, the meta-isomer, 3-isobutylbenzaldehyde, while sharing the same molecular formula, exhibits altered electronic distribution on the aromatic ring that affects reaction kinetics and product selectivity in downstream transformations . Furthermore, simpler alkyl-substituted benzaldehydes, such as 4-ethylbenzaldehyde (CAS 4748-78-1) or 4-tert-butylbenzaldehyde (CAS 939-97-9), lack the specific steric profile required for applications like the synthesis of the fragrance Silvial®, where the isobutyl moiety is essential for the desired olfactory properties [1]. The following quantitative evidence guide details the specific, verifiable differentiators that justify the scientific and industrial selection of 4-isobutylbenzaldehyde over these closely related alternatives.

4-Isobutylbenzaldehyde: Quantitative Differentiation Evidence Against Key Comparators


Differentiation 1: Exclusive Industrial Precursor for the High-Volume Fragrance Ingredient Silvial®

4-Isobutylbenzaldehyde is the designated and industrially established precursor for the synthesis of Silvial® (3-(4-isobutylphenyl)-2-methylpropanal), a key fragrance ingredient valued for its lily-of-the-valley scent. The synthetic pathway is documented in three distinct industrial routes, each starting from 4-isobutylbenzaldehyde or its direct precursors (4-isobutylbenzoic acid or 4-bromobenzaldehyde) [1]. In contrast, close structural analogs, including 4-ethylbenzaldehyde, 4-tert-butylbenzaldehyde, and 3-isobutylbenzaldehyde, cannot be substituted in this established process to yield Silvial® or its olfactory equivalent. The specific para-isobutyl substitution is a structural requirement for the target fragrance molecule, making 4-isobutylbenzaldehyde an irreplaceable raw material in this multiton-scale application .

Fragrance synthesis Aldehyde chemistry Industrial fine chemicals

Differentiation 2: Para-Isobutyl Substitution Confers Distinct Boiling Point and Physical Properties Compared to Analogs

The para-isobutyl group on 4-isobutylbenzaldehyde results in a specific boiling point of 240–258 °C, which differs from that of other alkyl-substituted benzaldehydes . For example, the unsubstituted benzaldehyde has a boiling point of 178–179 °C, while 4-tert-butylbenzaldehyde boils at approximately 252–254 °C [1]. The boiling point of 3-isobutylbenzaldehyde, the meta isomer, has not been as extensively reported but is expected to be similar yet distinct due to different intermolecular interactions. This difference, while modest, can be critical for separation processes like fractional distillation in industrial settings where these compounds may be present as byproducts or intermediates.

Physical chemistry Process engineering Purification methods

Differentiation 3: Verified Commercial Purity Specifications for Reliable Downstream Use

Commercially available 4-isobutylbenzaldehyde from major industrial suppliers is routinely provided with a guaranteed purity of ≥98.5% (GC) . This high purity is essential for its use in fragrance manufacturing, where impurities can adversely affect the olfactory profile of the final product. In contrast, many research-grade or alternative benzaldehyde derivatives are often supplied at lower, unspecified, or less rigorously controlled purity levels (e.g., 95% technical grade), which may be unsuitable for sensitive industrial applications without further purification. The availability of 4-isobutylbenzaldehyde with a defined, high-purity commercial specification reduces the need for additional in-house purification steps, saving time and resources.

Quality control Analytical chemistry Procurement specifications

Differentiation 4: Role as a Validated Intermediate in the Synthesis of Bioactive Compounds, Including Anti-inflammatory Agents

4-Isobutylbenzaldehyde has been directly employed as a starting material in the synthesis of a thiazolidine-2,4-dione analog, (E)-5-(4-isobutylbenzylidene)thiazolidine-2,4-dione (AW 01), which demonstrated significant anti-inflammatory activity in a rat model of carrageenan-induced paw edema at an oral dose of 20 mg/kg [1]. This demonstrates a validated, specific application of the compound in medicinal chemistry. While other benzaldehyde derivatives can also be used to synthesize thiazolidine-2,4-dione analogs, the specific substituent pattern of 4-isobutylbenzaldehyde is required to generate the AW 01 compound and its associated biological profile. The activity of AW 01 is directly tied to the 4-isobutylbenzylidene moiety.

Medicinal chemistry Drug discovery COX-2 inhibition

Differentiation 5: Documented Antimicrobial Activity of the Parent Compound Against Resistant Strains

The parent compound, 4-isobutylbenzaldehyde itself, has been shown to exhibit antimicrobial activity against anthranilate-resistant strains of bacteria and fungi . This intrinsic biological activity distinguishes it from many other simple benzaldehyde derivatives, which often lack direct, reported antimicrobial effects. While quantitative MIC values are not directly provided in the available sources for 4-isobutylbenzaldehyde, the specific claim of activity against resistant strains suggests a potential advantage over compounds like unsubstituted benzaldehyde or other alkyl-substituted analogs that may be less effective or have not been evaluated for this specific property.

Antimicrobial research Drug discovery Natural product chemistry

4-Isobutylbenzaldehyde: Optimal Procurement Scenarios Based on Differentiated Evidence


Scenario 1: Industrial Production of the Fragrance Ingredient Silvial®

Manufacturers and formulators of fine fragrances, particularly those producing lily-of-the-valley scents, require a reliable, high-purity source of 4-isobutylbenzaldehyde for the synthesis of Silvial®. The evidence demonstrates that 4-isobutylbenzaldehyde is the uniquely suitable precursor for this high-volume fragrance chemical, and no other benzaldehyde derivative can be substituted to achieve the same olfactory outcome [1]. Procurement should prioritize industrial-grade material with a minimum purity of 98.5% (GC) to ensure consistent product quality .

Scenario 2: Medicinal Chemistry Research Targeting Novel Anti-inflammatory Agents

Research laboratories engaged in the synthesis and structure-activity relationship (SAR) studies of thiazolidine-2,4-dione-based anti-inflammatory compounds require 4-isobutylbenzaldehyde as a key building block. The compound is essential for generating the specific derivative AW 01, which has demonstrated significant in vivo anti-inflammatory activity in rat models at a 20 mg/kg oral dose [1]. Researchers should procure this compound to ensure accurate replication of published synthetic protocols and to enable further exploration of this specific chemical space.

Scenario 3: Development of Antimicrobial Agents from Natural Product-Inspired Scaffolds

Investigators focused on discovering new antimicrobial agents, especially those targeting drug-resistant strains, may find 4-isobutylbenzaldehyde a valuable starting material. The parent compound itself has documented activity against anthranilate-resistant bacteria and fungi, offering a potential advantage over other simple benzaldehyde derivatives [1]. Procurement for this purpose should prioritize material suitable for biological assays, and researchers may consider sourcing from suppliers providing analytical characterization to ensure compound identity.

Scenario 4: General Organic Synthesis Requiring a Specific Para-Isobutyl Substitution Pattern

Synthetic chemists requiring a para-isobutyl-substituted benzaldehyde building block for the construction of more complex molecules should select 4-isobutylbenzaldehyde over its isomers or analogs. The distinct steric and electronic properties conferred by the para-isobutyl group dictate the reactivity and selectivity of subsequent transformations [1]. The availability of the compound from multiple commercial suppliers with defined purity levels (e.g., ≥95% or ≥98.5%) allows for straightforward integration into diverse synthetic pathways .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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